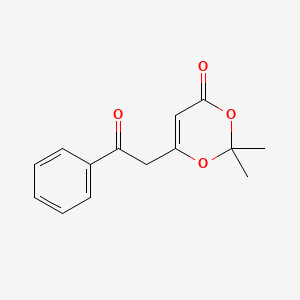
2,2-Dimethyl-6-(2-oxo-2-phenylethyl)-2H,4H-1,3-dioxin-4-one
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
2,2-Dimethyl-6-(2-oxo-2-phenylethyl)-2H,4H-1,3-dioxin-4-one is a heterocyclic compound known for its unique structure and properties. It is characterized by a dioxin ring fused with a phenylethyl group, making it a valuable compound in various chemical and pharmaceutical applications.
Métodos De Preparación
Synthetic Routes and Reaction Conditions
The synthesis of 2,2-Dimethyl-6-(2-oxo-2-phenylethyl)-2H,4H-1,3-dioxin-4-one typically involves the reaction of 2,2,6-trimethyl-1,3-dioxin-4-one with 1-acylbenzotriazole. The process begins with the preparation of a solution of diisopropylamine in tetrahydrofuran (THF) at -78°C, followed by the addition of n-butyllithium. The 2,2,6-trimethyl-1,3-dioxin-4-one is then added dropwise, and the mixture is stirred before adding the 1-acylbenzotriazole. The reaction mixture is allowed to warm to room temperature overnight, quenched with saturated aqueous ammonium chloride, and extracted with ethyl acetate. The organic phase is washed, dried, and purified by column chromatography to yield the desired compound .
Industrial Production Methods
While specific industrial production methods for this compound are not widely documented, the general approach involves scaling up the laboratory synthesis process. This includes optimizing reaction conditions, using industrial-grade reagents, and employing large-scale purification techniques to ensure high yield and purity.
Análisis De Reacciones Químicas
Types of Reactions
2,2-Dimethyl-6-(2-oxo-2-phenylethyl)-2H,4H-1,3-dioxin-4-one undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized to form corresponding oxides.
Reduction: Reduction reactions can yield alcohols or other reduced forms.
Substitution: The phenylethyl group can undergo substitution reactions with various nucleophiles.
Common Reagents and Conditions
Common reagents used in these reactions include oxidizing agents like potassium permanganate, reducing agents such as lithium aluminum hydride, and nucleophiles like amines or halides. Reaction conditions typically involve controlled temperatures, solvents like THF or dichloromethane, and catalysts to facilitate the reactions.
Major Products
The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield ketones or carboxylic acids, while reduction can produce alcohols. Substitution reactions can introduce various functional groups, leading to a wide range of derivatives.
Aplicaciones Científicas De Investigación
2,2-Dimethyl-6-(2-oxo-2-phenylethyl)-2H,4H-1,3-dioxin-4-one has several scientific research applications:
Chemistry: It is used as a building block in organic synthesis, enabling the creation of complex molecules.
Biology: The compound’s derivatives are studied for their potential biological activities, including antimicrobial and anticancer properties.
Medicine: Research explores its use in drug development, particularly for its potential therapeutic effects.
Mecanismo De Acción
The mechanism of action of 2,2-Dimethyl-6-(2-oxo-2-phenylethyl)-2H,4H-1,3-dioxin-4-one involves its interaction with specific molecular targets and pathways. The compound can act as an inhibitor or activator of enzymes, receptors, or other proteins, leading to various biological effects. The exact pathways depend on the specific application and the derivatives used.
Comparación Con Compuestos Similares
Similar Compounds
2,2-Dimethyl-6-(2-oxoalkyl)-1,3-dioxin-4-ones: These compounds share a similar dioxin ring structure but differ in the alkyl group attached.
4-Hydroxy-2-pyrones: These compounds are structurally related and exhibit similar chemical properties.
Uniqueness
2,2-Dimethyl-6-(2-oxo-2-phenylethyl)-2H,4H-1,3-dioxin-4-one is unique due to its specific phenylethyl group, which imparts distinct chemical and biological properties. This uniqueness makes it valuable for specialized applications in research and industry .
Propiedades
Número CAS |
136801-74-6 |
|---|---|
Fórmula molecular |
C14H14O4 |
Peso molecular |
246.26 g/mol |
Nombre IUPAC |
2,2-dimethyl-6-phenacyl-1,3-dioxin-4-one |
InChI |
InChI=1S/C14H14O4/c1-14(2)17-11(9-13(16)18-14)8-12(15)10-6-4-3-5-7-10/h3-7,9H,8H2,1-2H3 |
Clave InChI |
YUPVSHRSWBHPBP-UHFFFAOYSA-N |
SMILES canónico |
CC1(OC(=CC(=O)O1)CC(=O)C2=CC=CC=C2)C |
Origen del producto |
United States |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.


![2-[Methyl(pyridin-4-yl)amino]ethane-1-sulfonic acid](/img/structure/B14268415.png)
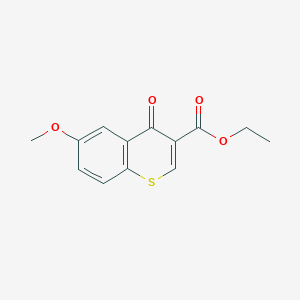



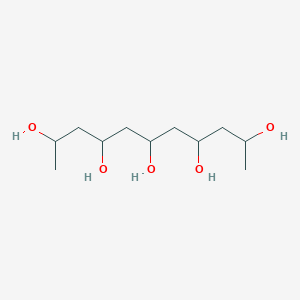
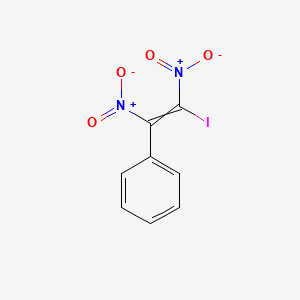
![Ethanediamide, [2-[3,4-bis(difluoromethoxy)phenyl]ethyl]-](/img/structure/B14268457.png)
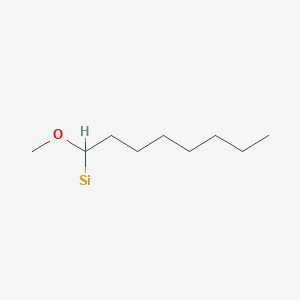
![2-(2-{4-[(E)-(4-Nitrophenyl)diazenyl]anilino}ethoxy)ethan-1-ol](/img/structure/B14268464.png)
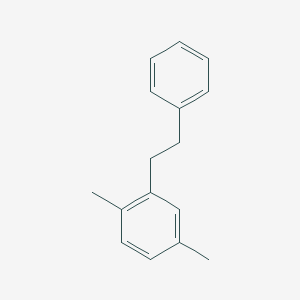
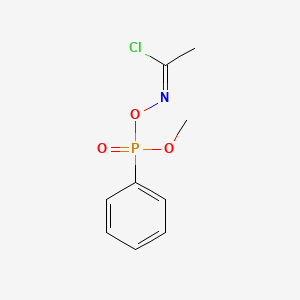

![3-[(2-{4-[(E)-(6-Chloro-1,3-benzothiazol-2-yl)diazenyl]phenyl}ethyl)amino]propanenitrile](/img/structure/B14268476.png)
